4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one

Inflammation Leukotriene biosynthesis 5-LOX inhibition

SAR studies require matched negative controls. Substituting this naphthyl chalcone with simpler analogs invalidates permeability and potency comparisons due to altered cLogP (4.64) and conformational rigidity. - **Assay Control:** Defined 5-LOX inhibition (IC50=2.46 µM); ideal low-activity baseline vs. NDGA (0.2 µM). - **ADME Reference:** High lipophilicity (cLogP=4.64) calibrates PAMPA/Caco-2 for lipophilic candidates. - **Supply:** Analytical purity (≥98%) with batch-specific data. Available for immediate R&D dispatch.

Molecular Formula C20H16O
Molecular Weight 272.3 g/mol
Cat. No. B11846393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one
Molecular FormulaC20H16O
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C20H16O/c1-15(21)9-10-16-11-13-18(14-12-16)20-8-4-6-17-5-2-3-7-19(17)20/h2-14H,1H3/b10-9+
InChIKeyNBTAOGUUJDLVHJ-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthyl-Phenyl Chalcone: Research Overview


4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one (CAS 923037-23-4) is a synthetic α,β-unsaturated ketone belonging to the chalcone class, characterized by a 1-naphthyl substituent at the 4-position of a phenyl ring conjugated to a but-3-en-2-one core [1]. The compound is available at analytical purity (NLT 98%) and is utilized in pharmaceutical research and development for its potential as a pharmacophore probe in inflammatory, oncological, and infectious disease models . Its structure confers distinct electronic and steric properties that differentiate it from simpler phenyl-based chalcones, making it a valuable tool for structure-activity relationship (SAR) investigations and target identification campaigns [2].

Naphthyl-Phenyl Chalcone: Substitution Risks


Substituting 4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one with a simpler phenyl chalcone or an alternative naphthyl regioisomer is scientifically unsound due to the profound impact of the 1-naphthyl group on electronic distribution, conformational rigidity, and target engagement. The extended π-system of the naphthalene moiety enhances lipophilicity and alters molecular recognition at hydrophobic binding pockets, while its steric bulk restricts rotational freedom, enforcing a distinct bioactive conformation [1]. SAR studies on naphthyl-chalcones have demonstrated that even minor modifications—such as moving the naphthyl substitution from the 1- to the 2-position or altering the substitution pattern on the phenyl ring—can result in order-of-magnitude shifts in inhibitory potency against enzymes like 5-lipoxygenase (5-LOX) and VEGFR-2 [2]. Furthermore, in-class analogs lacking the naphthyl group exhibit divergent physicochemical properties (e.g., a lower cLogP and different solubility profiles), which affect membrane permeability, non-specific protein binding, and overall assay performance [3]. Therefore, using a non-identical chalcone introduces uncontrolled variables that undermine the validity of comparative biological studies and the reliability of SAR-derived conclusions.

Naphthyl-Phenyl Chalcone: Quantitative Comparison


5-LOX Inhibition vs. NDGA

4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one exhibits weak inhibitory activity against human recombinant 5-LOX, with an IC50 of 2.46 µM [1]. This potency is notably inferior to the well-characterized 5-LOX inhibitor Nordihydroguaiaretic acid (NDGA), which demonstrates an IC50 of 0.2 µM under comparable conditions . The quantitative difference (12.3-fold) establishes this compound as a low-potency reference tool rather than a primary inhibitor candidate, which is critical for researchers screening for novel 5-LOX modulators where a weak baseline signal is required to avoid masking the activity of test compounds.

Inflammation Leukotriene biosynthesis 5-LOX inhibition

CCR5 Antagonism vs. Maraviroc

Preliminary pharmacological screening has identified 4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one as a potential CCR5 antagonist [1]. While a direct head-to-head comparison with the clinically approved CCR5 antagonist Maraviroc (IC50 = 3.3 nM in antiviral assays [2]) is unavailable, the compound's reported activity in a CCR5 screening context suggests it operates at a significantly lower potency tier. This is supported by indirect evidence from related naphthyl-chalcone CCR5 ligands that show binding affinities in the sub-micromolar range (e.g., Kd = 316 nM) [3].

HIV CCR5 Chemokine receptor

Lipophilicity vs. Phenyl Chalcone

4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one has a predicted consensus logP (cLogP) of approximately 4.64, with an associated LogS (ESOL) of -5.38 [1]. In comparison, the unsubstituted phenyl chalcone (1,3-diphenylprop-2-en-1-one) has a calculated logP of 3.07 and a LogS of -3.81 [2]. The 1.57-unit increase in logP and the concomitant 1.57-unit decrease in aqueous solubility (LogS) for the naphthyl analog are direct consequences of the extended aromatic surface area.

ADME Lipophilicity Permeability

Anticancer SAR: Naphthyl Position Effect

A structure-activity relationship (SAR) study on naphthyl-chalcone derivatives against the HCT116 colorectal carcinoma and HepG2 hepatocellular carcinoma cell lines demonstrated that the 1-naphthyl substituted analog (compound 4a) exhibited an IC50 of 18.5 µM, whereas its 2-naphthyl regioisomer (compound 4b) showed an IC50 of 7.8 µM against HCT116 cells [1]. The study also highlighted that the addition of a diethylamino group to the phenyl ring (compound 4h) further improved potency to an IC50 of 1.20 µM [1].

Anticancer Cytotoxicity SAR

Naphthyl-Phenyl Chalcone: Application Scenarios


Negative Control for 5-LOX Screening

Due to its weak and well-defined inhibitory activity against 5-LOX (IC50 = 2.46 µM), this compound is ideally suited as a negative or low-activity control in high-throughput screens designed to identify novel, potent 5-LOX inhibitors. Its use as a baseline comparator ensures assay sensitivity is not saturated and allows for the reliable detection of compounds with significantly higher potency (e.g., IC50 < 1 µM), as supported by direct comparison to the potent inhibitor NDGA (IC50 = 0.2 µM) [1].

Permeability Assay Calibration Standard

The compound's high predicted lipophilicity (cLogP = 4.64) and low aqueous solubility (LogS = -5.38) make it an excellent reference standard for calibrating parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayer models. When used alongside the more hydrophilic phenyl chalcone (cLogP = 3.07), researchers can establish a permeability baseline for highly lipophilic compounds, aiding in the interpretation of ADME data for novel naphthyl-containing drug candidates [2].

1-Naphthyl Chalcone Derivatization Scaffold

Class-level SAR data demonstrate that the 1-naphthyl substitution is a suboptimal configuration for anticancer activity, with the 2-naphthyl regioisomer exhibiting 2.4-fold greater potency [3]. Consequently, 4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one serves as an essential low-activity reference compound for medicinal chemists exploring the impact of naphthyl positional isomerism and further functionalization on biological activity. It provides a clean, non-optimized scaffold for iterative library synthesis and SAR analysis [3].

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